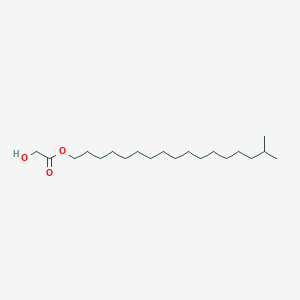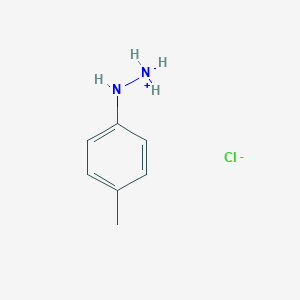
对甲苯基肼盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Tolylhydrazine hydrochloride, also known as 4-methylphenylhydrazine hydrochloride, is an organic compound with the molecular formula C7H10N2·HCl and a molecular weight of 158.63 g/mol . It is a derivative of hydrazine and is commonly used in various chemical reactions and industrial applications.
科学研究应用
p-Tolylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a building block for various organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
准备方法
Synthetic Routes and Reaction Conditions
p-Tolylhydrazine hydrochloride can be synthesized through the reaction of p-toluidine with sodium nitrite in the presence of hydrochloric acid. The reaction typically involves the following steps:
- p-Toluidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride to yield p-tolylhydrazine.
Hydrochloride Formation: The p-tolylhydrazine is then treated with hydrochloric acid to form p-tolylhydrazine hydrochloride.
Industrial Production Methods
Industrial production of p-tolylhydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
p-Tolylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form p-toluidine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
p-Toluidine.Substitution: Various substituted hydrazine derivatives.
相似化合物的比较
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Uniqueness
p-Tolylhydrazine hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural modification imparts distinct chemical reactivity and biological activity compared to other phenylhydrazine derivatives. Its unique properties make it valuable in specific synthetic and research applications .
属性
CAS 编号 |
637-60-5 |
|---|---|
分子式 |
C7H11ClN2 |
分子量 |
158.63 g/mol |
IUPAC 名称 |
hydron;(4-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H |
InChI 键 |
HMHWNJGOHUYVMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NN.Cl |
规范 SMILES |
[H+].CC1=CC=C(C=C1)NN.[Cl-] |
Key on ui other cas no. |
35467-65-3 637-60-5 |
Pictograms |
Acute Toxic; Irritant |
相关CAS编号 |
539-44-6 (Parent) |
同义词 |
(4-Methylphenyl)-hydrazine Hydrochloride; _x000B_(4-Methylphenyl)-hydrazine Monohydrochloride; p-Tolyl-Hydrazine Hydrochloride; p-Tolyl-Hydrazine Monohydrochloride; N-(4-Methylphenyl)hydrazine Hydrochloride; p-Methylphenylhydrazine GHydrochloride; p-Tolylhy |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can p-Tolylhydrazine hydrochloride initiate vinyl polymerization on its own?
A1: While the research doesn't explicitly state whether p-Tolylhydrazine hydrochloride alone can initiate vinyl polymerization, it suggests that it might possess some activity when combined with diazonium salts. The paper states that "the system diazonium salt/p-Tolylhydrazine hydrochloride may also have activity" []. This implies that the combination shows potential as a polymerization initiator, but further investigation is needed to confirm the individual role of p-Tolylhydrazine hydrochloride.
Q2: How does the combination of diazonium salts and p-Tolylhydrazine hydrochloride compare to other initiators mentioned in the research?
A2: The research primarily focuses on the effectiveness of diazonium salts combined with sodium metabisulfite as an initiator for acrylonitrile polymerization []. While the study mentions p-Tolylhydrazine hydrochloride as a potential redox component with diazonium salts, it doesn't provide a direct comparison in terms of efficacy or reaction kinetics. Further research is needed to evaluate and compare the effectiveness of these different initiator systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)
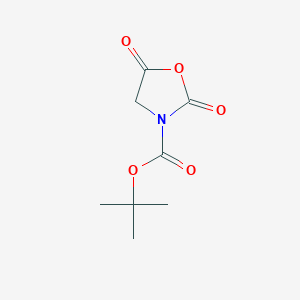
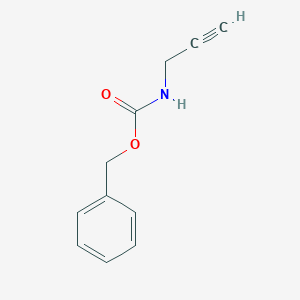
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
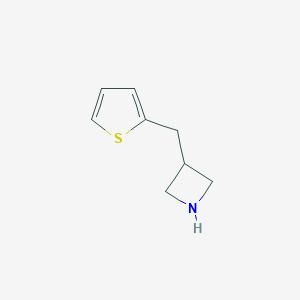


![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)
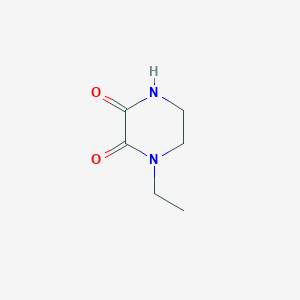

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
